5-Bromo-4-fluoropyridin-3-amine
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Overview
Description
5-Bromo-4-fluoropyridin-3-amine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings using reagents such as bromine and fluorine sources under controlled conditions. For example, a reaction involving 3-fluoropyridine with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-4-fluoropyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 4-Bromo-3-fluoropyridine
- 3-Bromo-4-fluoropyridine
Uniqueness
5-Bromo-4-fluoropyridin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact differently with biological targets compared to other similar compounds, making it valuable in the development of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-4-fluoropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUSORPFLEXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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